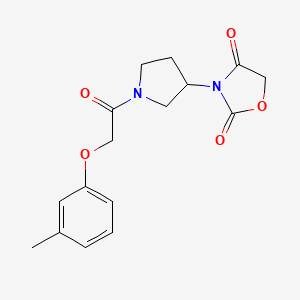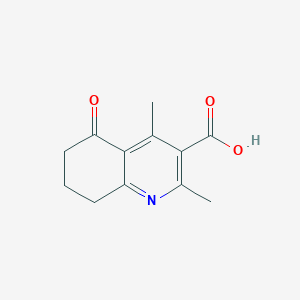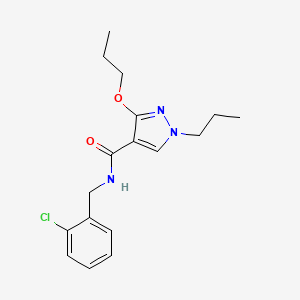![molecular formula C17H16N4O3 B2535354 2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide CAS No. 941970-01-0](/img/structure/B2535354.png)
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been shown to exhibit a wide range of biological activities . They are an important class of compounds in medicinal chemistry due to their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present. For instance, they can participate in condensation reactions, cyclization reactions, and various substitution reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide:
Antibacterial Agents
Research has shown that derivatives of pyrido[2,3-d]pyrimidine, including compounds similar to 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects . This makes them potential candidates for developing new antibacterial drugs.
Anticancer Agents
Pyrido[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. The structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide suggests it could interact with cellular targets involved in cancer progression. Studies have indicated that similar compounds can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
Anti-inflammatory Agents
Compounds with the pyrido[2,3-d]pyrimidine core have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions. The specific structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide may enhance its ability to act as an anti-inflammatory agent .
Antiviral Agents
The antiviral potential of pyrido[2,3-d]pyrimidine derivatives has been a subject of research, particularly against viruses like HIV and hepatitis. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The structural features of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide suggest it could be effective in antiviral therapies .
Enzyme Inhibitors
Pyrido[2,3-d]pyrimidine derivatives are known to act as enzyme inhibitors, particularly targeting kinases and other enzymes involved in disease pathways. The compound 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be designed to inhibit specific enzymes, making it useful in treating diseases where enzyme dysregulation is a factor .
Neuroprotective Agents
Research has indicated that pyrido[2,3-d]pyrimidine derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and other neurotoxic factors. The structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be optimized for neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Agents
The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have been explored, with these compounds showing the ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and aging. The specific structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide may enhance its antioxidant capabilities .
Diagnostic Imaging Agents
Pyrido[2,3-d]pyrimidine derivatives have potential applications in diagnostic imaging. These compounds can be labeled with radioactive isotopes or fluorescent markers, allowing them to be used in imaging techniques such as PET or fluorescence microscopy. The unique structure of 2-methoxy-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide could be tailored for specific imaging applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-19-16-14(4-3-9-18-16)17(23)21(11)13-7-5-12(6-8-13)20-15(22)10-24-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHGTNDJBKEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)







![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)